molecular formula C10H9ClN2 B15070247 3-Chloro-N-methylquinolin-6-amine

3-Chloro-N-methylquinolin-6-amine

Cat. No.: B15070247
M. Wt: 192.64 g/mol
InChI Key: UKMHVYAYNSJQDG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-methylquinolin-6-amine typically involves the chlorination of N-methylquinolin-6-amine. One common method includes the reaction of N-methylquinolin-6-amine with thionyl chloride (SOCl2) in the presence of a suitable solvent like benzene . The reaction is carried out under reflux conditions, and the product is purified through crystallization.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar chlorination reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 3-Chloro-N-methylquinolin-6-amine is not well-documented. similar quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors. These interactions can lead to the inhibition of specific biological pathways, such as DNA synthesis or protein kinase activity .

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

3-chloro-N-methylquinolin-6-amine

InChI

InChI=1S/C10H9ClN2/c1-12-9-2-3-10-7(5-9)4-8(11)6-13-10/h2-6,12H,1H3

InChI Key

UKMHVYAYNSJQDG-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=CC(=CN=C2C=C1)Cl

Origin of Product

United States

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